molecular formula C8H11NO3S B1214775 Benzenesulfonamide, 4-methyl-, polymer with formaldehyde CAS No. 25035-71-6

Benzenesulfonamide, 4-methyl-, polymer with formaldehyde

Cat. No. B1214775
CAS RN: 25035-71-6
M. Wt: 201.25 g/mol
InChI Key: YEQFXLJGRXZCFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

PMSEF is prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, showcasing the polymer’s versatility in solid-phase synthesis. It has been used in the synthesis of pharmacologically active polymers, with small structural changes in the functional groups resulting in higher pharmacological activity.


Molecular Structure Analysis

The molecular weight of Benzenesulfonamide, 4-methyl-, polymer with formaldehyde is 201.25 g/mol. The InChI Key is YEQFXLJGRXZCFU-UHFFFAOYSA-N.


Chemical Reactions Analysis

PMSEF has been used in various chemical transformations, including unique rearrangements to yield a diversity of privileged scaffolds. It has also been employed in catalytic processes, such as the N-demethylation of N-methyl amides. Additionally, it has been used as a photoinitiator in the photopolymerization of methyl methacrylate.

Scientific Research Applications

1. Applications in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, which are prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, have been utilized as key intermediates in various chemical transformations. These transformations include unique rearrangements to yield a diversity of privileged scaffolds, showcasing the polymer's versatility in solid-phase synthesis (Fülöpová & Soural, 2015).

2. Catalytic Applications

In a study exploring the N-demethylation of N-methyl amides, N-fluorobenzenesulfonimide was employed as an oxidant with the assistance of a copper catalyst. The process involves successive single-electron transfer, hydrogen-atom transfer, and hydrolysis, and is accompanied by the formation of N-(phenylsulfonyl)benzenesulfonamide. This application highlights the role of benzenesulfonamide derivatives in catalytic processes (Yi et al., 2020).

3. Polymerization Catalyst

A study demonstrated the use of a ligand involving benzenesulfonic acid in the preparation of a four-coordinated monomeric aluminum complex, which showed highly efficient catalytic activities in the ring-opening polymerization (ROP) of ε-caprolactone and l-lactide (Liu, Ko & Lin, 2001).

4. Synthesis of Pharmacologically Active Polymers

Research into synthesizing anti-microbial pharmaceutical drugs led to the creation of polymers based on benzenesulfonamide derivatives. These polymers, synthesized via different synthetic routes, showed that small structural changes in the functional groups can result in higher pharmacological activity (Thamizharasi, Vasantha & Reddy, 2002).

5. Photopolymerization Initiators

Benzenesulfonamide derivatives have been used as photoinitiators in the photopolymerization of methyl methacrylate. The study of the kinetic aspects of this photopolymerization revealed insights into the relationship between the initiator concentration and polymerization rate (Wrzyszczyński, 1998).

6. Photochromic Polymers

In another study, methylacrylate monomers containing azobenzene groups with benzenesulfonamide substituents were synthesized and used to prepare photochromic polymers. These materials showed properties like trans-cis isomerization under illumination, highlighting their potential in photo-responsive applications (Ortyl, Janik & Kucharski, 2002).

7. Antibacterial and Luminescent Metal Complexes

Modified benzenesulfonamide acid was used to construct a series of new d10 metal complexes. These complexes, incorporating N-containing auxiliary ligands, exhibited structure diversity, luminescence, and antibacterial properties, demonstrating the multifaceted applications of benzenesulfonamide in metal complex synthesis (Feng et al., 2021).

8. Solid Solvent for Polymer Processing

Benzenesulfonamide has been identified as an effective solid solvent for polystyrene, proving that such compounds can be used as processing aids in polymer production to effectively reduce viscosity (Chung, Cao, Liu & Min, 1989).

Mechanism of Action

The mechanism of action of PMSEF involves successive single-electron transfer, hydrogen-atom transfer, and hydrolysis. This process is accompanied by the formation of N-(phenylsulfonyl)benzenesulfonamide.

Safety and Hazards

According to the Classification and Labelling (C&L) Inventory, PMSEF is classified as a skin irritant (Skin Irrit. 2 H315) and an eye irritant (Eye Irrit. 2 H319) .

properties

IUPAC Name

formaldehyde;4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.CH2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2/h2-5H,1H3,(H2,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQFXLJGRXZCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N.C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25035-71-6
Record name Formaldehyde-p-toluenesulfonamide copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25035-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Santolite MS

CAS RN

25035-71-6
Record name Santolite MS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-methyl-, polymer with formaldehyde
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 4-methyl-, polymer with formaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenesulfonamide, 4-methyl-, polymer with formaldehyde
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